molecular formula C5H7N3O2 B2366540 Methyl 1H-1,2,3-Triazole-1-acetate CAS No. 1021869-29-3

Methyl 1H-1,2,3-Triazole-1-acetate

Cat. No.: B2366540
CAS No.: 1021869-29-3
M. Wt: 141.13
InChI Key: DWFPKOHATFOSKS-UHFFFAOYSA-N
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Description

Methyl 1H-1,2,3-Triazole-1-acetate is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.128 g/mol It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1H-1,2,3-Triazole-1-acetate can be synthesized through a variety of methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction can be carried out in various solvents, including water, ethanol, or a mixture of both.

Industrial Production Methods

Industrial production of methyl 1H-1,2,3-triazol-1-ylacetate may involve large-scale click chemistry processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors to enhance reaction rates and yields. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-1,2,3-Triazole-1-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

Methyl 1H-1,2,3-Triazole-1-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1H-1,2,3-triazol-1-ylacetate involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of methyl 1H-1,2,3-triazol-1-ylacetate, known for its stability and versatility.

    1,4-Disubstituted-1,2,3-triazoles: These compounds have similar structural features and are used in various applications, including medicinal chemistry and materials science.

    1,5-Disubstituted-1,2,3-triazoles: Another class of triazole derivatives with unique properties and applications.

Uniqueness

Methyl 1H-1,2,3-Triazole-1-acetate is unique due to its specific functional groups, which impart distinct reactivity and properties. Its ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFPKOHATFOSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Nitriles were reacted with LiHMDS or KHMDS to benzamidines which were converted to triazole by melting with hydrazides. The triazoles were coupled with 2-bromoacetic acid methyl ester under basic conditions to give the desired triazole-1-yl-acetic acid methyl ester together with different quantities of the isomeric systhem. The triazole-1-yl-acetic acid methyl ester was hydrolyzed with LiOH to the coresponding acid. The isomeres were either seperated before ore after hydrolysis of the ester. Finally, the triazole-1-yl-acetic acides were coupled with aryl substituted piperazines to the desired products.
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benzamidines
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